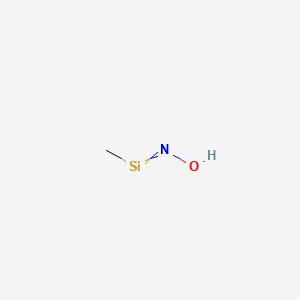
Methyl oximino silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Methylsilylidene)hydroxylamine: is a chemical compound characterized by the presence of a methylsilylidene group attached to a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Methylsilylidene)hydroxylamine typically involves the reaction of hydroxylamine with methylsilyl-containing reagents. . The reaction conditions often involve mild temperatures and the presence of catalysts to enhance the efficiency of the synthesis.
Industrial Production Methods: Industrial production of N-(Methylsilylidene)hydroxylamine may involve large-scale reactions using optimized conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and available technology, but they generally follow the principles of green chemistry to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: N-(Methylsilylidene)hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the methylsilylidene group, which can affect the reactivity of the hydroxylamine moiety.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with electrophiles, such as alkylating agents, leading to the formation of new derivatives.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines. Substitution reactions can result in a variety of N-substituted hydroxylamine derivatives .
Scientific Research Applications
Chemistry: N-(Methylsilylidene)hydroxylamine is used as a reagent in organic synthesis, particularly in the preparation of amines and other nitrogen-containing compounds. Its unique reactivity makes it valuable for creating complex molecules .
Biology and Medicine: In biological research, N-(Methylsilylidene)hydroxylamine is studied for its potential as an antimicrobial agent. It has shown activity against various bacterial strains, making it a candidate for developing new antibiotics .
Industry: The compound is also used in the semiconductor industry for the manufacturing of electronic components.
Mechanism of Action
The mechanism of action of N-(Methylsilylidene)hydroxylamine involves its interaction with molecular targets through its hydroxylamine moiety. This interaction can lead to the formation of reactive intermediates that participate in various chemical reactions. The compound’s effects are mediated by its ability to donate or accept electrons, making it a versatile reagent in both synthetic and biological contexts .
Comparison with Similar Compounds
Hydroxylamine: Shares the hydroxylamine moiety but lacks the methylsilylidene group.
N-Substituted Hydroxylamines: Compounds with different substituents on the nitrogen atom, such as N-phenylhydroxylamine.
Uniqueness: N-(Methylsilylidene)hydroxylamine is unique due to the presence of the methylsilylidene group, which imparts distinct reactivity and properties compared to other hydroxylamine derivatives. This uniqueness makes it valuable for specific applications where traditional hydroxylamines may not be suitable .
Properties
Molecular Formula |
CH4NOSi |
|---|---|
Molecular Weight |
74.134 g/mol |
InChI |
InChI=1S/CH4NOSi/c1-4-2-3/h3H,1H3 |
InChI Key |
FBVJGYWRNMNGMM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2H-1,3-Benzodioxol-4-yl)methyl]-N-hydroxypiperazine-1-carboxamide](/img/structure/B14174872.png)
![N-(4-methoxyphenyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14174880.png)
![3-{[4-(1,2-Benzoxazol-3-yl)pyrimidin-2-yl]amino}-4-methylphenol](/img/structure/B14174883.png)
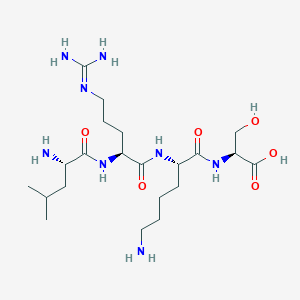
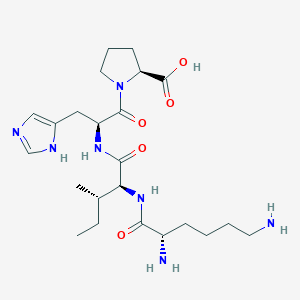
![{2-[(E)-(Butylimino)methyl]phenyl}methanol](/img/structure/B14174896.png)
![5-(Butylsulfanyl)-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14174907.png)

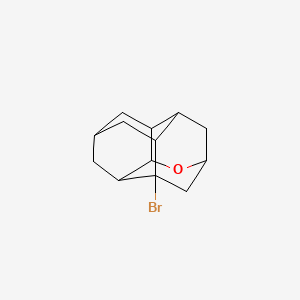
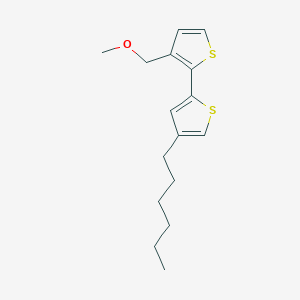
![N-[2-(4-hydroxy-3-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]methanesulfonamide](/img/structure/B14174930.png)
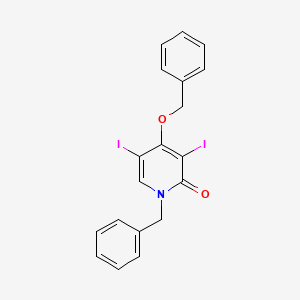
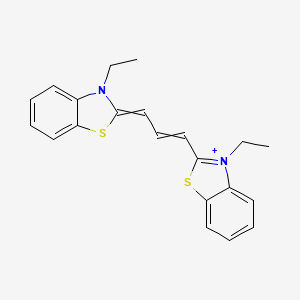
![3-(1H-Imidazol-1-yl)-6-[4-(3-nitrophenoxy)piperidin-1-yl]pyridazine](/img/structure/B14174958.png)
